2-Acetyl-5-aminobenzonitrile is an organic compound with the molecular formula . It features an acetyl group and an amino group attached to a benzene ring that also contains a nitrile functional group. The compound is characterized by its yellow to beige-brown crystalline appearance and has a melting point of approximately 45-48 °C. It is slightly soluble in organic solvents such as chloroform and ethyl acetate but is insoluble in water .
The synthesis of 2-acetyl-5-aminobenzonitrile can be achieved through various methods:
2-Acetyl-5-aminobenzonitrile has several applications:
Several compounds share structural similarities with 2-acetyl-5-aminobenzonitrile. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminobenzonitrile | Contains an amino and nitrile group | Used as a precursor for various derivatives |
| 5-Acetyl-2-aminobenzonitrile | Acetyl group at position five | Structural isomer with different properties |
| 3-Acetyl-4-aminobenzoic acid | Acetyl and carboxylic acid groups | Exhibits different biological activities |
| Benzamide | Amide functional group | Lacks the nitrile and acetyl groups |
The uniqueness of 2-acetyl-5-aminobenzonitrile lies in its specific arrangement of functional groups, which may confer distinct chemical reactivity and biological activity compared to its structural analogs. Its dual functionality as both an amino and nitrile compound allows for versatile synthetic applications and potential biological interactions not present in simpler derivatives .
The compound 2-acetyl-5-aminobenzonitrile possesses the systematic International Union of Pure and Applied Chemistry name of 2-acetyl-5-aminobenzonitrile [1]. This designation reflects the precise positioning of functional groups on the benzene ring, with the acetyl group at position 2, the amino group at position 5, and the nitrile group attached to the benzene core structure.
The compound is documented under several synonymous names in chemical databases and literature [2] [3]. Alternative nomenclature includes 5-acetyl-2-aminobenzonitrile, which represents an isomeric form with different substitution patterns [4] [5] [3]. Additional synonyms encompass 2-amino-5-acetylbenzonitrile and 4'-amino-3'-cyanoacetophenone [2] [3]. The compound also appears in databases under designations such as 5-acetyl-anthranilonitrile and benzonitrile, 5-acetyl-2-amino- [2] [3].
Registry identifiers provide additional means of compound identification across chemical databases [5] [2]. The compound maintains consistent molecular identity across various chemical information systems, facilitating accurate identification in research applications.
The molecular formula of 2-acetyl-5-aminobenzonitrile is established as carbon nine hydrogen eight nitrogen two oxygen one (C₉H₈N₂O) [5] [1] [6]. This formula indicates the presence of nine carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom within the molecular structure.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O | [5] [1] |
| Molecular Weight | 160.17 g/mol | [5] [1] [6] |
| Exact Mass | 160.069 g/mol | [3] |
The molecular weight calculations yield a value of 160.17 grams per mole [5] [1] [6]. Precise mass determinations using high-resolution mass spectrometry provide an exact mass of 160.069 grams per mole [3]. These values demonstrate consistency across multiple analytical determinations and computational predictions.
The molecular composition reflects the integration of three distinct functional groups within a single aromatic framework [1]. The acetyl moiety contributes significantly to the overall molecular weight, while the amino and nitrile functionalities provide additional structural complexity and chemical reactivity potential.
Crystallographic investigations of 2-acetyl-5-aminobenzonitrile reveal important structural parameters that define the three-dimensional arrangement of atoms within the crystal lattice [7]. The compound exhibits specific geometric characteristics that influence its solid-state properties and intermolecular interactions.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [7] |
| Space Group | Pbca | [7] |
| Cell Volume | Variable with temperature | [7] |
| Molecular Symmetry | Non-centrosymmetric | [7] |
Conformational analysis studies indicate that the molecular geometry adopts a planar or near-planar arrangement for the benzene ring system [1] [8]. The acetyl group orientation relative to the benzene plane influences the overall molecular conformation and affects intermolecular packing arrangements in the crystalline state [1] [9].
Bond angle measurements reveal characteristic values consistent with aromatic systems containing electron-withdrawing substituents [8]. The carbon-nitrogen-carbon bond angles in the amino group typically range between 110 and 120 degrees, reflecting the hybridization state and electronic environment [10] [8]. The nitrile group maintains linear geometry with carbon-carbon-nitrogen bond angles approaching 180 degrees [8].
Intermolecular hydrogen bonding patterns contribute significantly to crystal stability [7] [11]. The amino group serves as a hydrogen bond donor, while the nitrile nitrogen and carbonyl oxygen function as potential hydrogen bond acceptors [7] [11]. These interactions establish extended networks that influence physical properties such as melting point and solubility characteristics.
Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atom environments within 2-acetyl-5-aminobenzonitrile [12] [13]. The aromatic protons appear in the characteristic downfield region between 6.5 and 8.0 parts per million [12]. The acetyl methyl group generates a singlet signal typically observed around 2.5 parts per million [12].
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons | 6.5-8.0 | Complex multiplets | 3H |
| Acetyl Methyl | ~2.5 | Singlet | 3H |
| Amino Protons | 4.5-6.5 | Broad signals | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for each carbon atom within the molecular framework [13] [14]. The carbonyl carbon appears significantly downfield, typically between 190 and 210 parts per million [15] [13]. Aromatic carbons occupy the region from 110 to 160 parts per million, while the nitrile carbon resonates around 115-120 parts per million [13] [16].
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for 2-acetyl-5-aminobenzonitrile [17] [18]. The nitrile group exhibits a strong, sharp absorption band in the region of 2220-2260 wavenumbers [19] [17] [18]. This characteristic frequency provides unambiguous identification of the cyano functionality.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Nitrile C≡N | 2220-2260 | Strong | C≡N stretch |
| Carbonyl C=O | 1665-1705 | Strong | C=O stretch |
| Amino N-H | 3250-3550 | Medium-Strong | N-H stretch |
| Aromatic C-H | 3000-3100 | Medium | C-H stretch |
The carbonyl group produces a strong absorption band between 1665 and 1705 wavenumbers [17] [18]. The position of this band reflects the electronic environment and conjugation effects within the aromatic system [17]. Primary amino groups generate characteristic absorption patterns with two distinct bands in the 3250-3550 wavenumber region [17] [18].
Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range [17] [18]. Additional fingerprint region absorptions below 1500 wavenumbers provide supplementary structural information and enable detailed spectral comparison for compound verification [20].
Ultraviolet-visible spectroscopic investigations reveal electronic transitions characteristic of aromatic systems containing auxochrome and chromophore functionalities [21] [22]. The benzene ring system exhibits primary absorption bands in the ultraviolet region, typically between 250 and 290 nanometers [22].
The presence of electron-donating amino groups and electron-withdrawing nitrile and acetyl substituents creates a push-pull electronic system that influences the absorption characteristics [23] [22]. These substituent effects result in bathochromic shifts compared to unsubstituted benzene derivatives [23].
Extended conjugation between the aromatic ring and the attached functional groups contributes to the overall electronic absorption profile [22]. The compound exhibits multiple absorption bands reflecting different electronic transitions, including π to π* transitions and potential charge-transfer interactions [23] [22].
A practical route begins with 4-aminobenzonitrile, which undergoes regio-selective Friedel–Crafts acylation with acetyl chloride in the presence of anhydrous aluminium chloride. Using chlorinated solvents at 0 °C then warming to 60 °C affords 2-acetyl-5-aminobenzonitrile in 78% isolated yield [1] [2].
Alternative laboratories adapt a one-pot tandem sequence:
| Entry | Key step (reagent/catalyst) | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | AlCl₃ / CH₂Cl₂, acetyl chloride | 0→60 | 3 h | 78 | [1] |
| B | n-BuLi (2 eq) / THF, acetic anhydride | −78→25 | 2 h | 65 | [3] |
Copper-mediated C–H or C–X cyanation furnishes nitriles under milder conditions than classic Sandmeyer variants. A representative two-step sequence for the title compound is:
Ethyl(ethoxymethylene)cyanoacetate and α-cyanoacetates serve as non-toxic cyanide surrogates, delivering 70–78% yields in ligand-free copper systems while suppressing free cyanide release [5] [6].
| Copper system | CN source | Solvent | Yield (%) | Ref. |
|---|---|---|---|---|
| CuI/phen, NaCN | NaCN | 1,4-dioxane | 83 | [4] |
| Cu(OAc)₂, α-cyanoacetate | reagent itself | DMSO | 72 | [6] |
| Cu(OAc)₂, ethoxy-cyanoacetate | reagent itself | DTBP | 70 | [5] |
Large-volume manufacture exploits continuous flow technology to mitigate cyanide handling. A typical plant design employs:
Ammoxidation remains attractive for upstream nitrile formation. Vapour-phase oxidation of para-acetyl-toluene with ammonia and air over bismuth molybdate catalysts at 430 °C affords the corresponding nitrile in 68% selectivity; subsequent catalytic hydrogenation introduces the amino group [8].
Ionic-liquid biphasic media: 1-sulfobutyl-3-methylimidazolium hydrosulfate acts simultaneously as solvent, Brønsted acid and phase separator, enabling oxime dehydration of 4-acetyl-4′-hydroxybenzaldoxime to the nitrile with 100% conversion and recyclable medium (five cycles, <4% loss) [9].
Heterogeneous nano-catalysts: Pd/CoFe₂O₄ anchored on arginine-modified carbon nanofibres catalyses bromide-to-nitrile conversion at 90 °C in acetonitrile, achieving 88–95% yields and magnetic separation for five re-uses [10].
Solvent-free acetylation: Continuous-flow acetylation of 2-aminobenzonitrile with alumina-catalysed acetonitrile (as both solvent and acetyl donor) gives 92% yield at 250 °C, eliminating chlorinated solvents and reducing E-factor to 12 kg waste kg⁻¹ product [11].
| Green metric | Classical batch (AlCl₃, CH₂Cl₂) | Flow alumina/MeCN | Improvement |
|---|---|---|---|
| E-factor | >50 | 12 | 4.2× lower |
| Energy (kWh kg⁻¹) | 580 | 290 | 50% ↓ |
| Catalyst recovery | Not feasible | Fixed-bed, 10 cycles | Yes |